molecular formula C14H12N6O4S B2403034 2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 1005306-75-1

2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2403034
CAS No.: 1005306-75-1
M. Wt: 360.35
InChI Key: WKELLMNGGFYVHX-UHFFFAOYSA-N
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Description

2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C14H12N6O4S . It has an average mass of 360.348 Da and a monoisotopic mass of 360.064087 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a tetrazole ring via a methylene bridge. This structure is further linked to a benzenesulfonamide moiety through a nitro group .

Scientific Research Applications

Molecular Structure and Bioassay Studies

  • A study focused on the synthesis of a compound similar to 2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, investigating its molecular structure and potential as a cyclooxygenase-2 inhibitor. The research provided insights into its crystal structure and interaction within the enzyme's active site. However, it showed no significant inhibition potency for the enzyme (Al-Hourani et al., 2016).

Photodynamic Therapy Applications

  • Another study explored the use of a compound structurally related to this compound in photodynamic therapy, particularly for cancer treatment. The compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

  • Research involving derivatives of this compound demonstrated significant antimicrobial activity. One study reported that certain derivatives were highly active antibacterial agents against a range of bacteria (Akram et al., 2019). Another study confirmed the synthesis and antimicrobial properties of related compounds (Patel et al., 2011).

Conformational Analysis and Antileishmanial Study

  • A comparative analysis of conformational differences in compounds similar to this compound was conducted. This research was linked to an antileishmanial study, providing insights into the compounds' conformations in solid states (Borges et al., 2014).

Spectroscopic Characterization and Biological Evaluation

  • Studies also included the synthesis, molecular structure analysis, and biological evaluation of compounds related to this compound. These analyses provided valuable data on their structure, spectral properties, and potential biological applications (Demircioğlu et al., 2018).

Preparation from Polylithiated C(α),N-phenylhydrazones

  • Research on the preparation of compounds related to this compound from polylithiated C(α),N-phenylhydrazones was also documented. This study added to the knowledge of synthetic pathways for such compounds (Meierhoefer et al., 2005).

Anti-Leishmanial and Trypanocidal Activities

  • The anti-leishmanial and trypanocidal activities of sulfonamides similar to this compound were evaluated. The research highlighted their potential use in treating parasitic infections (Bilbao-Ramos et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Tetrazoles, a key component of the compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that the compound may interact with targets that typically bind to carboxylic acids.

Mode of Action

The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a potential metabolite of the compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities of tetrazoles , the compound may have diverse effects at the molecular and cellular level.

Action Environment

The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Properties

IUPAC Name

2-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O4S/c21-20(22)12-8-4-5-9-13(12)25(23,24)15-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKELLMNGGFYVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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